molecular formula C15H18N2O2 B14875667 3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one

3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one

Cat. No.: B14875667
M. Wt: 258.32 g/mol
InChI Key: QAQKTOGMABHKME-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-morpholinopropan-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The indole moiety is a significant heterocyclic system that plays a crucial role in cell biology and has been extensively studied for its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-morpholinopropan-1-one typically involves the reaction of indole derivatives with morpholine and a suitable propanone derivative. One common method involves the use of a three-component reaction where a phthalaldehydic acid, primary amine, and 1H-indole are reacted in water under catalyst-free conditions . This method is advantageous due to its clean, one-pot, and easy handling nature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-1-morpholinopropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-(1H-indol-3-yl)-1-morpholinopropan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-morpholinopropan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(1H-indol-3-yl)-1-morpholinopropan-1-one can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to promote root growth.

The uniqueness of 3-(1H-indol-3-yl)-1-morpholinopropan-1-one lies in its specific structure, which combines the indole moiety with a morpholine ring and a propanone group, potentially leading to distinct biological activities and applications .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C15H18N2O2/c18-15(17-7-9-19-10-8-17)6-5-12-11-16-14-4-2-1-3-13(12)14/h1-4,11,16H,5-10H2

InChI Key

QAQKTOGMABHKME-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

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